3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that thiazolo[4,5-b]pyridines interact with a wide range of receptor targets , which may be crucial for their multifaceted pharmacological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , which suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by the attachment of the benzamide moiety. One common method involves the microwave-assisted synthesis of thiazolo[5,4-b]pyridine-2-carbonitriles, which are then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes, including cell growth and survival . This makes it a valuable candidate for the development of new therapeutic agents for diseases such as cancer.
Comparison with Similar Compounds
Compared to other thiazolo[5,4-b]pyridine derivatives, 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits unique properties due to its specific structural features. Similar compounds include other thiazolo[5,4-b]pyridine derivatives with different substituents, such as 2-pyridyl and 4-morpholinyl substituted analogues . These compounds also show potent biological activities but may differ in their specificity and potency towards various molecular targets.
Properties
IUPAC Name |
3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRWLUNARRRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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